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molecular formula C16H22O3 B8526292 2H-1-Benzopyran, 5-methoxy-2,2-dimethyl-7-(1-methylpropoxy)- CAS No. 94244-82-3

2H-1-Benzopyran, 5-methoxy-2,2-dimethyl-7-(1-methylpropoxy)-

Cat. No. B8526292
M. Wt: 262.34 g/mol
InChI Key: KTSYVZSNCILQLO-UHFFFAOYSA-N
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Patent
US04968819

Procedure details

In a mixture of 60 ml of tetrahydrofuran and 40 ml of methanol 5.6 g (20 millimoles) of 5-methoxy-7-sec. butoxy-2,2-dimethyl-4-chromanone are dissolved, whereupon 1.5 g (40 millimoles) of sodium tetrahydroborate are added in small portions and the reaction mixture is heated to boiling for 2 hours. The reaction mixture is worked up according to Example 31. The product is purified by column chromatography. Thus 4.4 g of the desired compound are obtained in the form of a light yellow oil, yield 85%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
5-methoxy-7-sec. butoxy-2,2-dimethyl-4-chromanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
CO.[CH3:3][O:4][C:5]1[CH:14]=[C:13]([O:15][CH:16]([CH2:18][CH3:19])[CH3:17])[CH:12]=[C:11]2[C:6]=1[C:7](=O)[CH2:8][C:9]([CH3:21])([CH3:20])[O:10]2.[BH4-].[Na+]>O1CCCC1>[CH3:3][O:4][C:5]1[CH:14]=[C:13]([O:15][CH:16]([CH2:18][CH3:19])[CH3:17])[CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9]([CH3:20])([CH3:21])[O:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
5-methoxy-7-sec. butoxy-2,2-dimethyl-4-chromanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(CC(OC2=CC(=C1)OC(C)CC)(C)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in small portions
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
CUSTOM
Type
CUSTOM
Details
The product is purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C2C=CC(OC2=CC(=C1)OC(C)CC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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